

# Methyl 2,2-dimethyl-3-oxopropanoate: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: *Methyl 2,2-dimethyl-3-oxopropanoate*

Cat. No.: *B190169*

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## Introduction

**Methyl 2,2-dimethyl-3-oxopropanoate**, a  $\beta$ -keto ester with a sterically hindered quaternary center, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including the presence of two reactive carbonyl groups and the absence of  $\alpha$ -hydrogens, make it a strategic starting material for the construction of a diverse array of complex molecules, particularly heterocyclic compounds and substituted carbonyl derivatives. This document provides detailed application notes and experimental protocols for the use of **Methyl 2,2-dimethyl-3-oxopropanoate** in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **Methyl 2,2-dimethyl-3-oxopropanoate** is provided below for easy reference.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	130.14 g/mol
CAS Number	13865-20-8
Appearance	Colorless to pale yellow liquid
Boiling Point	89 °C at 80 mmHg[1]

Table 1: Spectroscopic Data for **Methyl 2,2-dimethyl-3-oxopropanoate**

Nucleus	Assignment	Chemical Shift (δ, ppm)
<sup>1</sup> H NMR	Aldehyde (-CHO)	9.67 (s, 1H)[1]
Methyl Ester (-OCH <sub>3</sub> )	3.76 (s, 3H)[1]	
gem-Dimethyl (-C(CH <sub>3</sub> ) <sub>2</sub> )	1.36 (s, 6H)[1]	
<sup>13</sup> C NMR	Aldehyde Carbonyl (C=O)	~200
Ester Carbonyl (C=O)	~170	
Methoxy Carbon (-OCH <sub>3</sub> )	~52[2]	
Quaternary Carbon (-C(CH <sub>3</sub> ) <sub>2</sub> )	~50[2]	
gem-Dimethyl Carbons (-C(CH <sub>3</sub> ) <sub>2</sub> )	~22[2]	

## Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate

The most common and efficient method for the preparation of **Methyl 2,2-dimethyl-3-oxopropanoate** is the oxidation of its precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate. The Swern oxidation is a widely used protocol that provides the target compound in high yield. [1]

## Experimental Protocol: Swern Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate[1]

Diagram: Experimental Workflow for Swern Oxidation



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Caption: Workflow for the synthesis of **Methyl 2,2-dimethyl-3-oxopropanoate** via Swern oxidation.

Materials:

- Oxalyl chloride (11.0 g, 87.0 mmol)
- Dimethyl sulfoxide (DMSO) (12.9 mL, 182 mmol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (220 mL total)
- Methyl 3-hydroxy-2,2-dimethylpropanoate (10.0 g, 75.6 mmol)
- Triethylamine (52 mL, 380 mmol)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a stirred solution of oxalyl chloride in dichloromethane (180 mL) at -60 °C, slowly add a solution of DMSO in dichloromethane (40 mL).

- Stir the resulting solution for 5 minutes, then add a solution of methyl 3-hydroxy-2,2-dimethylpropanoate in dichloromethane (10 mL) dropwise over 10 minutes.
- Continue stirring the cloudy mixture for 15 minutes, followed by the dropwise addition of triethylamine, maintaining the reaction temperature at or below -50 °C.
- After stirring for an additional 5 minutes, allow the mixture to slowly warm to room temperature.
- Quench the reaction by adding water (200 mL).
- Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO<sub>3</sub> solution (100 mL), water (100 mL), and brine (100 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **Methyl 2,2-dimethyl-3-oxopropanoate**.

Quantitative Data:

Reactant	Product	Yield	Boiling Point
Methyl 3-hydroxy-2,2-dimethylpropanoate	Methyl 2,2-dimethyl-3-oxopropanoate	83%	89 °C @ 80 mmHg

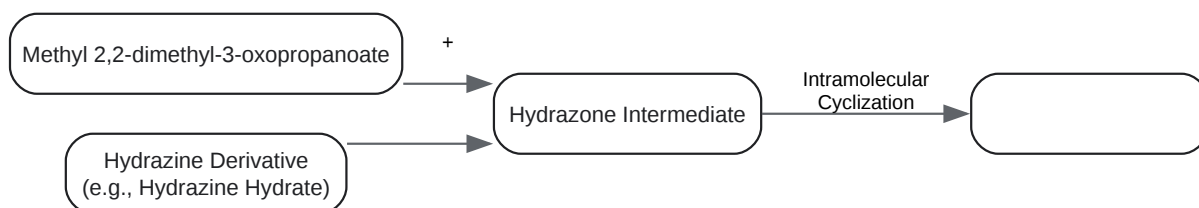
## Applications in Heterocyclic Synthesis

**Methyl 2,2-dimethyl-3-oxopropanoate** serves as a key precursor for the synthesis of various heterocyclic systems, most notably pyrazoles and dihydropyridines. The presence of both an aldehyde and a  $\beta$ -keto ester functionality allows for versatile cyclization strategies.

## Synthesis of Substituted Pyrazoles

The reaction of **Methyl 2,2-dimethyl-3-oxopropanoate** with hydrazine derivatives provides a direct route to substituted pyrazoles. This reaction proceeds through a condensation-cyclization sequence.

Diagram: Synthesis of Pyrazoles



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Caption: General scheme for the synthesis of pyrazoles from **Methyl 2,2-dimethyl-3-oxopropanoate**.

## Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-5-hydroxy-3H-pyrazole-4-carboxylate (A plausible adaptation based on general procedures)

Materials:

- **Methyl 2,2-dimethyl-3-oxopropanoate** (1.30 g, 10 mmol)
- Hydrazine hydrate (0.50 g, 10 mmol)
- Ethanol (20 mL)
- Glacial acetic acid (catalytic amount)

Procedure:

- In a round-bottom flask, dissolve **Methyl 2,2-dimethyl-3-oxopropanoate** in ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.

- Add hydrazine hydrate dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

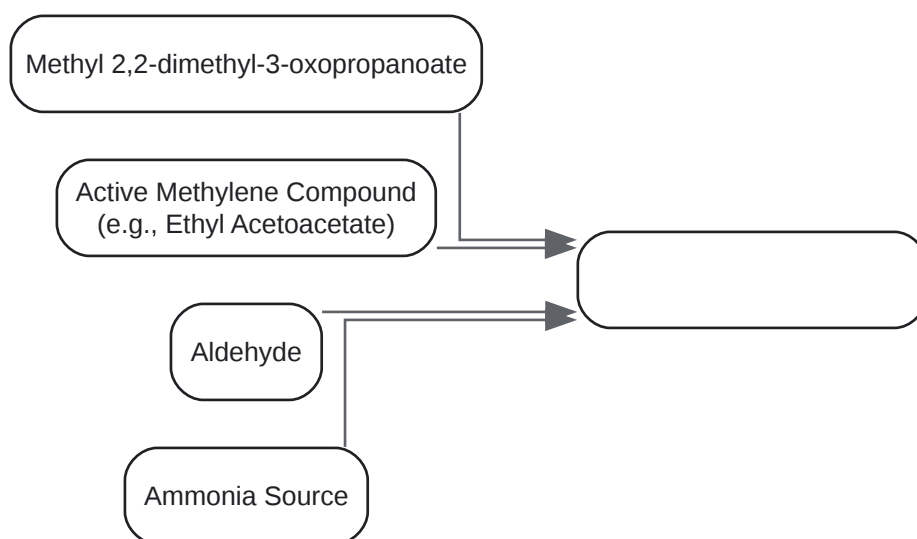
Expected Quantitative Data (based on similar reactions):

Reactant	Product	Expected Yield
Methyl 2,2-dimethyl-3-oxopropanoate	Methyl 3,3-dimethyl-5-hydroxy-3H-pyrazole-4-carboxylate	>80%

## Hantzsch Dihydropyridine Synthesis

**Methyl 2,2-dimethyl-3-oxopropanoate** can participate as the  $\beta$ -keto ester component in the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of the  $\beta$ -keto ester, an aldehyde, and an ammonia source to afford dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.

Diagram: Hantzsch Dihydropyridine Synthesis



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## References

- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Methyl 2,2-dimethyl-3-oxopropanoate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190169#methyl-2-2-dimethyl-3-oxopropanoate-as-a-building-block-in-organic-synthesis]

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